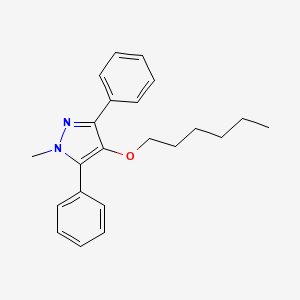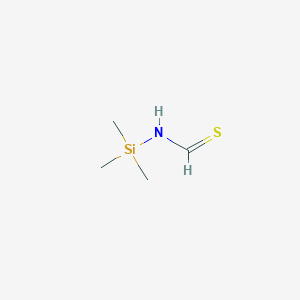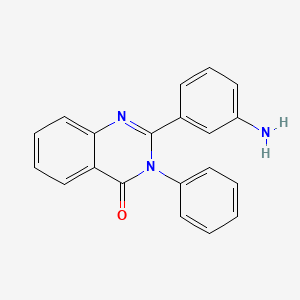![molecular formula C18H38S2 B14615420 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane CAS No. 58712-15-5](/img/structure/B14615420.png)
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane typically involves the reaction of 2,2,4,4-tetramethylpentane-3-thiol with a suitable oxidizing agent to form the disulfide bond. Common oxidizing agents used in this reaction include iodine or hydrogen peroxide under controlled conditions to ensure the formation of the desired disulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would typically include the careful control of temperature, pressure, and reactant concentrations to ensure the efficient formation of the disulfide bond.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: Controlled temperature and pH to ensure selective reactions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Corresponding thiols.
Scientific Research Applications
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in protein folding and stability due to its disulfide linkage.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for therapeutic proteins.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane primarily involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in the compound’s reactivity and stability. The disulfide bond can undergo redox reactions, which are essential in various biochemical processes, including protein folding and stabilization.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: Known for its use as a solvent and intermediate in organic synthesis.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used as a monomer for polymer synthesis.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: Studied for its unique spectroscopic properties due to the lack of intermolecular hydrogen bonding.
Uniqueness
2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane is unique due to its disulfide linkage, which imparts distinct chemical reactivity and potential applications in various fields. The presence of multiple tert-butyl groups also contributes to its steric hindrance and stability, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58712-15-5 |
|---|---|
Molecular Formula |
C18H38S2 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-(2,2,4,4-tetramethylpentan-3-yldisulfanyl)pentane |
InChI |
InChI=1S/C18H38S2/c1-15(2,3)13(16(4,5)6)19-20-14(17(7,8)9)18(10,11)12/h13-14H,1-12H3 |
InChI Key |
YDEMTBDOHMUGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)SSC(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
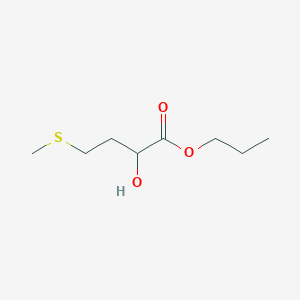
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

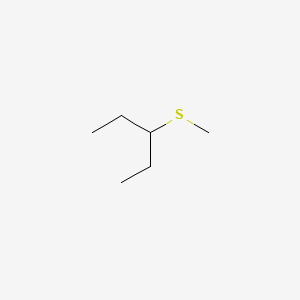
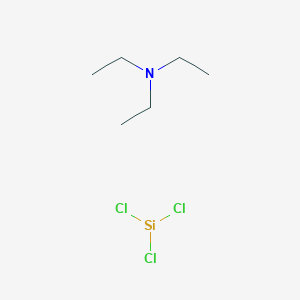
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)

![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
